2,6-Dichloro-n-boc-DL-phenylalanine
Description
2,6-Dichloro-N-Boc-DL-phenylalanine (CAS: 1404690-51-2) is a Boc-protected, racemic phenylalanine derivative featuring two chlorine substituents at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₄H₁₇Cl₂NO₄, with a molecular weight of 334.2 g/mol . The Boc (tert-butoxycarbonyl) group protects the amine functionality, making it a critical intermediate in peptide synthesis. The chlorine atoms introduce steric and electronic effects, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLZYRUNSCPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Chlorination
Electrophilic chlorination of phenylalanine derivatives is a classical approach, though achieving 2,6-dichloro selectivity is challenging. Direct chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ often leads to mixed regioisomers. For example, chlorination of unprotected phenylalanine under acidic conditions yields predominantly para-substituted products due to the amino group’s directing effects. To bypass this, temporary protection of the amino group prior to chlorination is essential.
Directed Ortho-Metallation (DoM)
A more controlled method involves directed ortho-metallation. By introducing a directing group (e.g., Boc) on the amino group, the phenyl ring becomes amenable to lithiation at the 2- and 6-positions. Subsequent quenching with hexachloroethane or Cl₂ gas achieves dichloro substitution. This method, adapted from Ullmann-type coupling strategies, offers moderate yields (60–70%) but requires stringent anhydrous conditions.
Halogen Exchange Reactions
Fluorine-to-chlorine exchange on pre-fluorinated phenylalanine derivatives, such as N-Boc-2,6-difluoro-DL-phenylalanine, using AlCl₃ or BCl₃, provides a pathway to 2,6-dichloro analogs. However, this method is limited by the availability of fluorinated precursors and competing side reactions.
Boc Protection of 2,6-Dichloro-DL-Phenylalanine
Standard Boc Protection Protocol
The amino group of 2,6-dichloro-DL-phenylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system. A typical procedure involves:
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Dissolving 2,6-dichloro-DL-phenylalanine in tetrahydrofuran (THF) or dichloromethane (DCM).
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Adding Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stirring at room temperature for 12–24 hours.
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Quenching with aqueous sodium bicarbonate and extracting the product.
This method achieves >95% conversion, with the Boc group remaining stable during subsequent reactions.
Phase Transfer Catalysis (PTC)
Inspired by industrial protocols for dichlorodiphenylamine synthesis, phase transfer catalysts like benzyltriethylammonium chloride enhance reaction efficiency in Boc protection. For instance, using 1–2 mol% catalyst in a toluene/water system reduces reaction time to 6–8 hours while maintaining yields above 90%.
Integrated One-Pot Synthesis
A streamlined approach combines chlorination and Boc protection in a single reactor, minimizing intermediate purification. The patent CN103113236A outlines a three-step one-pot method for dichlorodiphenylamine, which can be adapted for phenylalanine derivatives:
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Acylation : React phenylalanine with chloroacetyl chloride in toluene to form 2-chloroacetanilide.
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Etherification : Introduce 2,6-dichlorophenol derivatives using sodium carbonate and a quaternary ammonium catalyst.
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Rearrangement and Boc Protection : Treat with NaOH/KOH to induce rearrangement, followed by in-situ Boc protection.
This method achieves an overall yield of 94–99% for dichlorinated intermediates, though adapting it for phenylalanine requires optimizing solvent polarity and catalyst loading.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|
| Electrophilic Cl₂ | Direct chlorination, Boc protection | 50–60 | 85–90 | Poor regioselectivity |
| Directed Metallation | DoM, Cl₂ quenching, Boc protection | 60–70 | 92–95 | Moisture-sensitive conditions |
| One-Pot Synthesis | Integrated acylation, etherification | 90–99 | 98–99.9 | Catalyst optimization required |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal waste. The one-pot method is favored in industry due to its high atom economy and reduced solvent use. Key parameters include:
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Catalyst Recycling : Quaternary ammonium catalysts are recovered via aqueous extraction, reducing costs by 20–30%.
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Solvent Recovery : Toluene is distilled and reused, aligning with green chemistry principles.
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Process Automation : Continuous flow reactors enhance reproducibility for dichlorination and Boc protection steps.
Challenges and Mitigation Strategies
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Racemization : The DL mixture necessitates careful control of pH and temperature during Boc protection to prevent epimerization. Using non-polar solvents (e.g., toluene) and mild bases (e.g., NaHCO₃) minimizes this risk.
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Byproduct Formation : Over-chlorination is mitigated by stoichiometric Cl₂ dosing and real-time HPLC monitoring.
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Catalyst Deactivation : Phase transfer catalysts degrade under strong alkaline conditions; optimized reaction times (8–10 hours) balance activity and stability .
Chemical Reactions Analysis
2,6-Dichloro-n-boc-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like propylphosphonic anhydride (T3P) to form amide bonds.
Scientific Research Applications
Chemistry
- Peptide Synthesis: 2,6-Dichloro-n-boc-DL-phenylalanine serves as a building block for synthesizing complex peptides and proteins. The Boc protecting group allows selective reactions while preventing unwanted side reactions during synthesis.
Biology
- Biological Studies: The compound is utilized to investigate the effects of chlorinated phenylalanine derivatives on biological systems. It has been shown to interact with enzymes and proteins, making it useful in studying enzyme inhibition and protein interactions .
Medicinal Chemistry
- Drug Development: It plays a crucial role in designing new pharmaceuticals targeting specific receptors or enzymes. Its derivatives have shown potential in treating various diseases due to their biological activity.
Case Study 1: Antitumor Activity
Objective: Evaluate anticancer effects in breast cancer models.
- Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. The compound demonstrated effective tumor growth inhibition rates up to 60% at doses of 20 mg/kg .
Case Study 2: Anti-inflammatory Effects
Objective: Assess efficacy in reducing inflammation markers.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-n-boc-DL-phenylalanine depends on its specific application. In biological systems, the compound may act by inhibiting enzymes or interacting with proteins due to the presence of the chlorinated phenyl ring and the free amine group after deprotection . The molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 2,6-Dichloro-N-Boc-DL-phenylalanine | C₁₄H₁₇Cl₂NO₄ | 334.2 | 2,6-dichloro, Boc | Boc-protected amine, carboxylic acid |
| N-Boc-DL-alanine methyl ester | C₉H₁₇NO₄ | ~203.2 | Boc, methyl ester | Boc-protected amine, ester |
| DL-N,N-dimethylphenylalanine | C₁₁H₁₅NO₂ | ~193.2 | N,N-dimethyl | Carboxylic acid, dimethylamine |
Key Observations :
- Substituent Effects: The chlorine atoms in this compound increase molecular weight by ~131 g/mol compared to non-halogenated Boc-protected alanine derivatives.
- Functional Groups : Unlike the methyl ester in N-Boc-DL-alanine methyl ester, this compound retains a free carboxylic acid, enabling direct use in peptide coupling reactions without hydrolysis .
Physicochemical Properties
- Solubility: The Boc group enhances solubility in organic solvents (e.g., DCM, THF), while chlorine substituents reduce aqueous solubility compared to non-halogenated analogs. DL-N,N-dimethylphenylalanine, lacking bulky groups, exhibits higher aqueous solubility due to its ionizable amine and carboxylic acid groups .
- Stability : Boc protection confers stability under basic conditions but is cleaved under acidic conditions (e.g., TFA). Chlorine atoms may further stabilize the compound against oxidative degradation compared to unsubstituted phenylalanine derivatives .
Biological Activity
2,6-Dichloro-n-boc-DL-phenylalanine is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group, has been studied for various pharmacological properties, including its interactions with enzymes and its potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
This compound exhibits unique reactivity due to the presence of both halogen substituents and a protected amine, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chlorine substituents may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets. The Boc group can be removed under specific conditions to release the active amine, allowing for further biochemical interactions.
Biological Activity Overview
Research has indicated several areas where this compound shows promising biological activity:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Antimicrobial Properties : Preliminary investigations have indicated that derivatives of phenylalanine can exhibit antibacterial activity. The dichloro substitution may enhance this effect by altering the compound's interaction with bacterial membranes or metabolic pathways .
- Potential Neuroprotective Effects : Some studies have explored the neuroprotective potential of phenylalanine derivatives in models of neurodegenerative diseases. The structural modifications in this compound could contribute to such effects by modulating neurotransmitter systems .
Case Studies and Experimental Data
- Enzyme Interaction Study :
- Antimicrobial Activity :
- Neuroprotective Effects :
Comparative Analysis
| Compound | IC50 (μM) | Antibacterial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | ~10 | Yes | Yes |
| Phenylalanine | ~50 | Moderate | Limited |
| Other Chlorinated Derivatives | ~20 | Yes | Variable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,6-Dichloro-N-Boc-DL-phenylalanine, and how can purity be optimized?
- Methodology :
- Start with DL-phenylalanine derivatives and introduce chlorine substituents at the 2- and 6-positions via electrophilic aromatic substitution. Use Boc (tert-butoxycarbonyl) protection for the amino group to prevent side reactions during halogenation .
- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>97% as per standards in and ). Final Boc deprotection can be achieved with TFA (trifluoroacetic acid) under inert conditions.
- Monitor reaction progress using TLC and LC-MS to detect unwanted byproducts like mono-chlorinated isomers or Boc-deprotected intermediates .
Q. What solvents and storage conditions are optimal for handling this compound?
- Methodology :
- Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, as seen in N-Acetyl-DL-phenylalanine analogs) but insoluble in non-polar solvents like hexane . Pre-test solubility in small batches using DMSO for biological assays or dichloromethane for synthetic applications.
- Storage: Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid moisture absorption, which may hydrolyze the Boc group .
Q. How can researchers confirm the structural identity of this compound?
- Methodology :
- Use ¹H/¹³C NMR to verify the Boc group (characteristic tert-butyl peaks at ~1.4 ppm) and aromatic protons (split patterns for 2,6-dichloro substitution). Compare with analogs like Boc-DL-Phe-OH ( ) .
- High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., C₁₄H₁₈Cl₂NO₄), while FT-IR identifies functional groups (e.g., carbonyl stretch from Boc at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed for the DL-mixture of 2,6-Dichloro-N-Boc-phenylalanine?
- Methodology :
- Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol to separate enantiomers. Optimize retention times using analogs like N-Boc-D-4-chlorophenylalanine () .
- Alternatively, use enzymatic resolution with proteases (e.g., subtilisin) that selectively hydrolyze one enantiomer’s ester derivative, followed by Boc reprotection .
Q. What strategies mitigate discrepancies in stability data under varying experimental conditions?
- Methodology :
- Conduct accelerated stability studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and compare with standards like N-Acetyl-DL-phenylalanine ().
- Identify degradation products (e.g., free phenylalanine or dichloro derivatives) using LC-MS/MS. Adjust storage protocols based on observed instability patterns .
Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?
- Methodology :
- Develop a UHPLC-MS/MS method with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Calibrate using structurally similar impurities (e.g., 3,4-dichloro isomers from ) .
- Validate method precision (RSD <2%) and sensitivity (LOQ <0.1%) per ICH guidelines. Cross-validate with NMR for ambiguous peaks .
Contradictions and Recommendations
- Solubility Conflicts : notes insolubility in ethanol/chloroform for dihydroxy-phenylalanine, while reports DMSO solubility for acetylated analogs. Pre-screen solvents for compatibility with dichloro-Boc variants.
- Chiral Purity Standards : specifies >97% purity for Boc-protected analogs, but advanced studies may require >99% enantiomeric excess. Use orthogonal methods (HPLC + polarimetry) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
